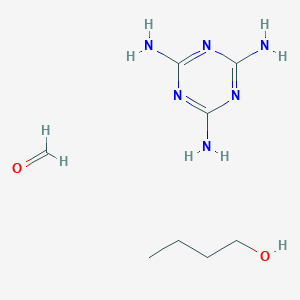
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine is a chemical compound that is commonly known as polyquaternium-22. It is a water-soluble polymer that is widely used in the cosmetic and personal care industry as a hair fixative and conditioning agent. The compound is also used in the textile industry as a fabric softener and anti-static agent.
Wirkmechanismus
Polyquaternium-22 works by forming a film on the surface of the hair or fabric. The film helps to hold the hair in place and reduce frizz and static. It also helps to soften the fabric and reduce static in clothing.
Biochemische Und Physiologische Effekte
Polyquaternium-22 has been shown to be safe for use in cosmetic and personal care products. It has been extensively tested for its toxicity and has been found to be non-toxic. The compound is not absorbed through the skin and is not known to cause any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Polyquaternium-22 is a versatile compound that has many advantages for use in lab experiments. It is water-soluble and can be easily incorporated into aqueous systems. It is also stable under a wide range of pH and temperature conditions. However, one limitation of polyquaternium-22 is that it can be difficult to analyze due to its complex structure.
Zukünftige Richtungen
There are many future directions for the use of polyquaternium-22. One area of research is the development of new formulations for hair care products. Researchers are also exploring the use of polyquaternium-22 in the development of new textile finishes. Another area of research is the use of polyquaternium-22 in the development of new drug delivery systems.
In conclusion, polyquaternium-22 is a water-soluble polymer that has many applications in the cosmetic and personal care industry as well as the textile industry. It has been extensively studied for its safety and efficacy and has been found to be non-toxic. Polyquaternium-22 is a versatile compound that has many advantages for use in lab experiments and has many future directions for research.
Synthesemethoden
Polyquaternium-22 is synthesized by the reaction of formaldehyde, 1-butanol, and 1,3,5-triazine-2,4,6-triamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting polymer is a clear, viscous liquid that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Polyquaternium-22 has been extensively studied for its use in the cosmetic and personal care industry. It is used in hair care products such as shampoos, conditioners, and hair sprays. The compound has been shown to provide excellent hair conditioning and holding properties. It also helps to reduce frizz and static in hair. Polyquaternium-22 is also used in the textile industry as a fabric softener and anti-static agent.
Eigenschaften
CAS-Nummer |
120196-33-0 |
|---|---|
Produktname |
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine |
Molekularformel |
C8H18N6O2 |
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
butan-1-ol;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C4H10O.C3H6N6.CH2O/c1-2-3-4-5;4-1-7-2(5)9-3(6)8-1;1-2/h5H,2-4H2,1H3;(H6,4,5,6,7,8,9);1H2 |
InChI-Schlüssel |
LGLLBIHJKWFTBZ-UHFFFAOYSA-N |
SMILES |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
Kanonische SMILES |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
Synonyme |
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



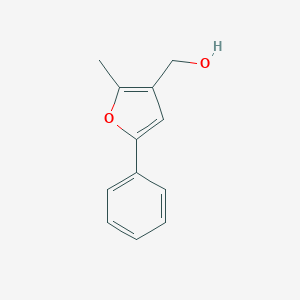
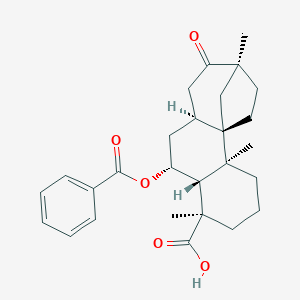
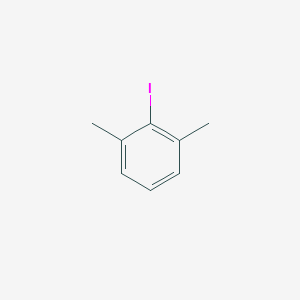

![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
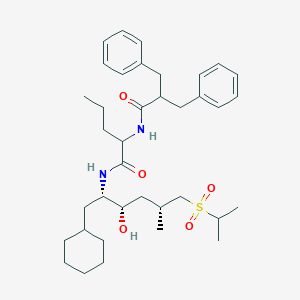
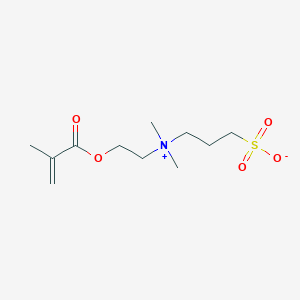
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
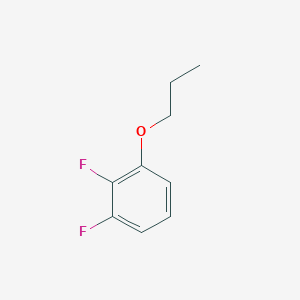
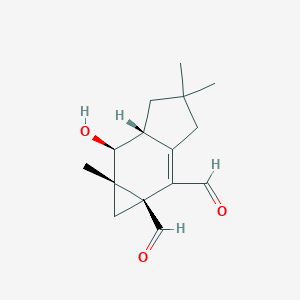
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
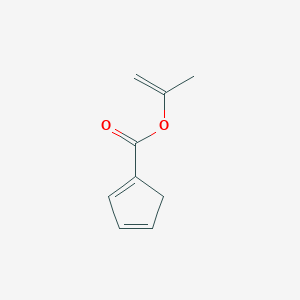
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)